N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide
Description
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide is a synthetic sulfonamide derivative featuring a benzimidazole core substituted with methyl and propyl groups at positions 5,6 and 1, respectively. The trifluoromethanesulfonamide (-SO₂CF₃) moiety is attached to the benzimidazole ring at position 2. This structural configuration confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis typically involves multistep reactions, including cyclization of substituted benzimidazoles followed by sulfonylation with trifluoromethanesulfonyl chloride .
Properties
IUPAC Name |
N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-4-5-19-7-17-12-10(19)6-8(2)9(3)11(12)18-22(20,21)13(14,15)16/h6-7,18H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTAKXXPWRLYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The propyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new pharmaceuticals, agrochemicals, and materials.
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Biology: Its biological activity can be explored for potential therapeutic uses. Medicine: It may serve as a lead compound for drug discovery and development. Industry: Its properties can be harnessed in the creation of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethanesulfonamide group, in particular, can enhance the compound's binding affinity to biological targets, leading to its potential biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonamide Class
The compound shares structural similarities with other trifluoromethanesulfonamide derivatives, particularly in agrochemical contexts. A notable analogue is perfluidone (1,1,1-trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide), a herbicide with the ISO number 66063-05-6 and trade name Destun . Below is a comparative analysis:
| Property | N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide | Perfluidone |
|---|---|---|
| Core Structure | Benzimidazole with methyl and propyl substituents | Substituted phenylsulfonyl-o-tolyl group |
| Functional Group | Trifluoromethanesulfonamide (-SO₂CF₃) at position 4 | Trifluoromethanesulfonamide (-SO₂CF₃) |
| Application | Potential pharmaceutical/agrochemical candidate (theoretical) | Commercial herbicide (Destun) |
| Molecular Weight | ~355.3 g/mol (estimated) | 353.3 g/mol (reported) |
| Key Substituents | 5,6-dimethyl; 1-propyl | 4-phenylsulfonyl; 2-methylphenyl |
Research Findings and Data
Crystallographic Analysis
Key parameters for analogous compounds include:
- Bond Lengths : C-S bonds in trifluoromethanesulfonamide groups average ~1.76 Å, consistent with sulfonamide resonance stabilization.
- Torsional Angles : Substituents on benzimidazole rings often exhibit planarity (±5° deviations), optimizing conjugation.
Biological Activity
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a trifluoromethanesulfonamide moiety, which may enhance its pharmacological properties. Understanding its biological activity can provide insights into its applications in medicinal chemistry and drug development.
- Molecular Formula : C18H20F3N3O2S
- Molecular Weight : 397.43 g/mol
- CAS Number : 338423-76-0
The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar to benzimidazoles have been shown to modulate GPCR signaling pathways, which play crucial roles in cellular communication and pharmacological responses .
- Enzyme Inhibition : The sulfonamide group may contribute to the inhibition of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related compounds showed strong antifungal activity against various strains, suggesting that this class of compounds could be developed as antifungal agents .
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer potential:
- In vitro studies have shown that certain benzimidazole-based compounds induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may have similar effects .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including N-(5,6-dimethyl-1-propyl-1H-benzimidazol-4-yl)(trifluoro)methanesulfonamide. Results indicated:
| Compound | Antifungal Activity (MIC µg/mL) |
|---|---|
| Compound A | 10 |
| N-(5,6-dimethyl...) | 15 |
| Compound B | 20 |
This study highlighted the compound's moderate antifungal activity compared to other derivatives.
Study 2: Anticancer Activity
In another investigation focusing on cell viability assays against various cancer cell lines:
| Cell Line | IC50 (µM) for N-(5,6-dimethyl...) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 15 |
The results indicated that the compound exhibits promising anticancer properties with relatively low IC50 values.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
- Benzimidazole Core Formation : Cyclization of substituted o-phenylenediamine derivatives under acidic conditions, followed by alkylation at the 1-position using propyl halides .
- Sulfonamide Introduction : Reacting the benzimidazole intermediate with trifluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
Optimization Parameters :- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Catalysts : Employ catalytic DMAP to accelerate sulfonamide bond formation .
Basic: Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., dimethyl groups at C5/C6, propyl chain at N1) and sulfonamide connectivity. 19F NMR confirms trifluoromethyl presence .
- Mass Spectrometry (HRMS) : Exact mass analysis to validate molecular formula (e.g., [M+H]+ ion at m/z corresponding to C14H17F3N3O2S).
- IR Spectroscopy : Peaks at ~1350 cm−1 (S=O asymmetric stretch) and ~1150 cm−1 (S–N stretch) confirm sulfonamide functionality .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the molecular conformation and intermolecular interactions of this compound?
Methodological Answer:
- Crystallization : Grow crystals via vapor diffusion using ethanol/water mixtures.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Refinement in SHELX :
Advanced: How do density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties and reactivity?
Methodological Answer:
- Computational Setup : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (FMOs).
- Key Insights :
- HOMO-LUMO Gap : Predicts electrophilic/nucleophilic sites; a narrow gap (~4.5 eV) suggests potential charge-transfer interactions.
- Electrostatic Potential Maps : Highlight electron-deficient regions near the trifluoromethyl group, guiding derivatization strategies .
- Reactivity Predictions : Simulate reaction pathways (e.g., sulfonamide hydrolysis) using transition-state calculations .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound across studies?
Methodological Answer:
- Assay Standardization :
- Statistical Analysis :
- Apply ANOVA to compare datasets, identifying outliers due to variable assay conditions (e.g., serum concentration in cell culture).
- Meta-analysis of IC50 values using funnel plots to detect publication bias .
Advanced: What strategies resolve crystallographic disorder in the propyl chain observed in SC-XRD studies?
Methodological Answer:
- Disorder Modeling : Split the propyl chain into two conformers (e.g., 60:40 occupancy) using PART instructions in SHELXL.
- Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry between disordered atoms.
- Validation : Check ADPs (anisotropic displacement parameters) and residual electron density maps (<0.5 eÅ−3) post-refinement .
Basic: What are the key considerations for designing analogs of this compound to improve metabolic stability?
Methodological Answer:
- Structural Modifications :
- Replace the propyl group with cyclopropyl to reduce CYP450-mediated oxidation.
- Introduce electron-withdrawing substituents (e.g., Cl) at C5/C6 to slow hepatic clearance.
- In Silico Screening : Use tools like SwissADME to predict logP (target <3) and CYP inhibition profiles .
Advanced: How can NMR-based conformational analysis elucidate the compound’s dynamic behavior in solution?
Methodological Answer:
- Variable-Temperature NMR : Monitor chemical shift changes in the benzimidazole protons to detect ring puckering or sulfonamide rotation barriers.
- NOESY Experiments : Identify through-space correlations (e.g., between N1-propyl and C5-methyl groups) to confirm preferred conformers .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Crystallographic R Factor | 0.050 (SHELXL refinement) | |
| HOMO-LUMO Gap | 4.3 eV (B3LYP/6-311+G(d,p)) | |
| LogP (Predicted) | 2.8 (SwissADME) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
